molecular formula C16H13Cl2NO B494371 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline CAS No. 343373-48-8

1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B494371
CAS No.: 343373-48-8
M. Wt: 306.2g/mol
InChI Key: CZCUGBSCLCYXDO-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a dichlorobenzoyl group attached to a tetrahydroquinoline ring

Preparation Methods

The synthesis of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 2,6-dichlorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the dichlorobenzoyl group to a benzyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce benzyl-substituted tetrahydroquinolines.

Scientific Research Applications

1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorobenzoyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

    2,6-Dichlorobenzoyl chloride: Used as an intermediate in organic synthesis, it shares the dichlorobenzoyl group but lacks the tetrahydroquinoline ring.

    1-(2,6-Dichlorobenzoyl)pyrrole: Similar in structure but with a pyrrole ring instead of a tetrahydroquinoline ring.

    1-(2,6-Dichlorobenzoyl)-2,5-dimethylpyrrole: Another derivative with a pyrrole ring and additional methyl groups

The uniqueness of this compound lies in its specific combination of the dichlorobenzoyl group and the tetrahydroquinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,6-dichlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c17-12-7-3-8-13(18)15(12)16(20)19-10-4-6-11-5-1-2-9-14(11)19/h1-3,5,7-9H,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUGBSCLCYXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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